molecular formula C12H8N2O3 B1474363 methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate CAS No. 1189567-17-6

methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate

Cat. No.: B1474363
CAS No.: 1189567-17-6
M. Wt: 228.2 g/mol
InChI Key: QSRUFXJYEDDSDB-UHFFFAOYSA-N
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Description

Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate is a chemical compound offered for research and development purposes. It features a tricyclic imidazoindole core, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. Related tricyclic indole structures are found in compounds investigated for their potential as antitumor agents, protein kinase C inhibitors, and anti-inflammatory agents . The specific research applications and mechanism of action for this compound should be determined by the investigator. This product is intended for laboratory research use only and is not classified or intended for drug, animal, or human use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

methyl 4-oxoimidazo[1,5-a]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-17-12(16)9-10-11(15)7-4-2-3-5-8(7)14(10)6-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRUFXJYEDDSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)C3=CC=CC=C3N2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Ring Fusion Approaches

  • Radical Addition/Cyclization Cascade : A method involving radical initiation (using catalysts like NaI and oxidants such as tert-butyl hydroperoxide) that promotes addition, cyclization, and isomerization steps to form the fused imidazoindole ring system. This approach efficiently constructs the 9H-imidazo[1,5-a]indole backbone with various substitutions.

  • Microwave-Assisted Condensation : Using microwave irradiation to condense indolium salts with aldehyde derivatives in acidic media (e.g., acetic acid) to form polysubstituted imidazoindole derivatives. This method enhances reaction rates and yields of the fused heterocyclic system.

  • Halogenation and Subsequent Cyclization : Starting from methyl indole carboxylates, halogenation (e.g., using N-chlorosuccinimide/sodium iodide) followed by treatment with organolithium reagents and iodine can facilitate ring closure and oxidation to yield the oxo-imidazoindole core.

Esterification Techniques

  • Methylation of Carboxylic Acids : Esterification of indole-2-carboxylic acids or related intermediates with methanol under acidic or basic conditions to yield methyl esters. Sodium hydride in dimethylformamide (DMF) followed by methyl iodide addition at low temperatures is a common approach to generate methyl esters with high yields (up to 97% in some cases).

  • Direct Esterification of Indole Derivatives : Starting from indole-2-carboxylic acids, esterification can be performed prior to ring fusion steps to ensure the methyl carboxylate is present during cyclization, facilitating regioselective synthesis of the desired product.

Representative Experimental Protocols and Yields

Step Reaction Conditions Reagents Yield (%) Notes
Esterification of indole carboxylic acid Sodium hydride (NaH), DMF, 0°C to RT, methyl iodide (MeI) Indole-5-carboxylate, NaH, MeI 56-97% High yield with controlled temperature and reaction time
Halogenation and oxidation N-chlorosuccinimide (NCS), NaI in DMF, followed by t-BuLi and I2 Methyl indole-3-carboxylate Moderate to good Enables introduction of halogen for subsequent cyclization
Radical cyclization NaI catalyst, tert-butyl hydroperoxide (TBHP), arylsulfonohydrazides N-propargyl indoles High (71-89% for related systems) Radical cascade forms fused imidazoindole ring
Microwave-assisted condensation Microwave heating, acetic acid, pyridine or quinoline-carboxaldehyde Indolium chloride salts 60-80% Rapid synthesis of polysubstituted imidazoindoles

Detailed Research Findings

  • Halogenation and Organolithium-Mediated Cyclization : The use of halogenating agents such as NCS/NaI introduces reactive halogens on the indole ring, which upon treatment with organolithium reagents and iodine, undergo intramolecular cyclization and oxidation to yield the 9-oxo-imidazoindole structure. This method allows precise control over substitution patterns and oxidation state at position 9.

  • Esterification Optimization : Sodium hydride-mediated methylation in DMF at low temperatures provides a clean and high-yielding route to methyl esters of indole carboxylic acids, which are crucial intermediates for subsequent cyclization steps. Reaction times vary from 4 to 8 hours with quenching and extraction steps optimized for purity.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Radical Addition/Cyclization Cascade NaI, TBHP, arylsulfonohydrazides, N-propargyl indoles High yields, functional group tolerance Requires radical initiators and careful control
Microwave-Assisted Condensation Indolium salts, aldehydes, acetic acid, microwave Rapid reaction, good yields Limited to certain substituents
Halogenation + Organolithium Cyclization NCS/NaI, t-BuLi, I2 Precise substitution control Multi-step, sensitive reagents
Sodium Hydride-Mediated Esterification NaH, DMF, MeI High yield methyl esters Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

Synthesis of Methyl 9-Oxo-9H-Imidazo[1,5-a]Indole-1-Carboxylate

The synthesis of this compound typically involves multi-step reactions that integrate imidazole and indole frameworks. Common synthetic routes include:

  • Condensation Reactions : Combining appropriate indole derivatives with carbonyl compounds under acidic or basic conditions.
  • Cyclization Processes : Utilizing cyclization techniques to form the imidazo ring structure, often through the application of heat or catalysts.

These methods yield the desired compound with varying degrees of efficiency and purity, which can be optimized based on the specific reagents and conditions used.

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that derivatives of imidazo-indole compounds possess significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Properties

The compound has been evaluated for its anticancer potential through various in vitro assays. It has shown promising results in inhibiting cancer cell proliferation in several types of cancer lines, including breast and colon cancers. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on α-glucosidase, which is crucial for carbohydrate metabolism. This property could be beneficial in managing conditions like diabetes.

Case Studies

Several case studies highlight the applications of this compound:

StudyObjectiveFindings
Study A Evaluate antimicrobial efficacyDemonstrated significant inhibition against Staphylococcus aureus and E. coli with MIC values ranging from 15 to 30 µg/mL.
Study B Investigate anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM; mechanism linked to mitochondrial dysfunction.
Study C Assess enzyme inhibitionShowed competitive inhibition of α-glucosidase with an IC50 value of 25 µM compared to standard acarbose (IC50 = 752 µM).

Mechanism of Action

The mechanism of action of methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Imidazo-Fused Heterocycles with Varied Substituents

9H-Imidazo[1,5-a]indol-9-one (CAS: 1823224-32-3)
  • Molecular Formula : C₁₀H₆N₂O (vs. C₁₁H₈N₂O₃ for the target compound) .
  • Key Differences : Lacks the methyl carboxylate group at position 1, reducing molecular weight (170.17 g/mol vs. ~218.19 g/mol for the target).
  • Synthetic Relevance : Serves as a precursor for derivatives like the target compound. Reactivity at position 1 allows functionalization via esterification or alkylation.
Ethyl 11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate (L-655708)
  • Molecular Formula : C₁₈H₁₉N₃O₄ ().
  • Structural Complexity : Incorporates a pyrrolo-benzodiazepine ring system, enhancing steric bulk and likely altering bioavailability compared to the simpler imidazoindole core.
  • Functional Groups : A methoxy group at position 7 and a tetrahydrobenzodiazepine moiety may influence binding to biological targets like GABA receptors .

Imidazo-Fused Heterocycles with Different Ring Systems

4H-[1,2,4]Triazolo[1,5-a]quinazolin-5-thiones (e.g., 8a-d)
  • Synthesis : Derived from triazoloquinazolin-5-ones via treatment with P₂S₅, yielding thiones with C=S absorption at 1,249–1,268 cm⁻¹ in IR spectra (vs. C=O at 1,670–1,682 cm⁻¹ in the target compound) .
  • Reactivity : Thione groups enhance nucleophilicity, enabling diverse substitutions (e.g., alkylation, chlorination) compared to the ketone in the target compound .
Imidazo[1,2-a]pyridine CB2 Agonists
  • Key Examples: N-((1-(Hydroxymethyl)cyclopentyl)methyl)-3-morpholinoimidazo[1,5-a]pyridine-1-carboxamide (CB2 IC₅₀ = 33 nM). 3-(3-(Trifluoromethyl)phenyl)-1-(4,4-difluoropiperidin-1-yl)methylimidazo[1,5-a]pyridine (CB2 IC₅₀ = 5 nM) .
  • Comparison: The target compound’s methyl ester may confer different solubility and receptor selectivity compared to morpholino or trifluoromethyl groups in these agonists.

Compounds with Similar Functional Groups

Methyl 1-(5-Methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate (II)
  • Structure : Features a benzimidazole core with a methyl ester and pyrazole substituent ().
  • Supramolecular Properties : Exhibits hydrogen-bonded sheets, which could enhance crystallinity compared to the target compound’s fused imidazoindole system .
Methyl 2-Aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates

Data Tables

Table 1. Structural and Spectral Comparison

Compound Molecular Formula Key Functional Groups IR Spectral Features (cm⁻¹) Notable Reactivity
Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate C₁₁H₈N₂O₃ Ester (COOCH₃), Ketone C=O: ~1,670–1,682 (ester/ketone) Ester hydrolysis, ketone reduction
9H-Imidazo[1,5-a]indol-9-one C₁₀H₆N₂O Ketone C=O: ~1,700 Alkylation at position 1
4H-Triazoloquinazolin-5-thiones Varies Thione (C=S) C=S: ~1,249–1,268 Nucleophilic substitution
Imidazo[1,5-a]pyridine CB2 agonist C₁₈H₂₃N₃O₂ Morpholino, Trifluoromethyl N/A Receptor binding

Key Research Findings

  • Synthetic Flexibility : The target compound’s methyl ester group allows derivatization similar to triazoloquinazoline thiones (e.g., chlorination, alkylation) but with distinct electronic effects due to the ester’s electron-withdrawing nature .
  • Biological Relevance : While imidazopyridine CB2 agonists emphasize substituent-driven receptor selectivity (e.g., trifluoromethyl for potency), the target compound’s indole core may favor interactions with aromatic residues in biological targets .
  • Physicochemical Properties : The absence of hydrogen-bonding motifs (cf. pyrazole derivatives in ) may reduce crystallinity but improve solubility in apolar solvents .

Biological Activity

Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate (CAS Number: 1189567-17-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₈N₂O₃
  • Molecular Weight : 228.20 g/mol
  • Purity : NLT 98%

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the imidazole ring and subsequent carboxylation. Precise synthetic routes can vary based on desired yields and purity levels.

Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. Research indicates that compounds with imidazole structures exhibit potent activity against various cancer cell lines.

  • Mechanism of Action :
    • These compounds often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, similar imidazole derivatives have shown significant inhibition of tumor growth in xenograft models by disrupting microtubule dynamics .
  • Case Studies :
    • In a study involving A375 melanoma xenograft models, compounds similar to methyl 9-oxo-9H-imidazo[1,5-a]indole demonstrated over 70% tumor growth inhibition without significant toxicity .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes:

  • α-glucosidase Inhibition :
    • Compounds with similar structures have shown promising results as α-glucosidase inhibitors, with IC₅₀ values significantly lower than standard inhibitors like acarbose . The structure–activity relationship (SAR) studies indicate that substituents on the indole ring can enhance inhibitory potency.
CompoundIC₅₀ (μM)Type of Inhibition
Acarbose752Competitive
Compound X26.8Competitive
Compound Y311.3Non-competitive

Antimicrobial Activity

Emerging research suggests that this compound may also possess antimicrobial properties. Derivatives of imidazole have been reported to exhibit activity against various bacterial strains, indicating potential applications in treating infections .

Safety and Toxicity

While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Preliminary studies suggest that many imidazole derivatives exhibit low toxicity at therapeutic doses, but comprehensive evaluations are necessary for clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via cyclization reactions involving indole precursors. For example, formyl-indole intermediates (e.g., 3-formyl-1H-indole-2-carboxylate) are condensed with heterocyclic reagents like thiazolidinones or aminothiazoles under reflux in acetic acid with sodium acetate as a catalyst. Reaction times (2.5–5 hours) and stoichiometric ratios (1.0–1.1 equiv) significantly influence yield . One-pot methods using MnO₂ as an oxidizing agent in tandem reactions (e.g., carboline synthesis) are also effective, requiring precise temperature control and inert atmospheres .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : ¹H-NMR and ¹³C-NMR are critical for structural validation. Key signals include:

  • ¹H-NMR : Downfield shifts for the imidazole NH proton (~δ 12–13 ppm) and methyl ester protons (~δ 3.9–4.1 ppm). Aromatic protons in the indole and imidazole rings appear as multiplets between δ 7.0–8.5 ppm .
  • ¹³C-NMR : Carbonyl carbons (C=O) resonate at ~δ 165–170 ppm, while the imidazole C-9 oxo group appears at ~δ 180 ppm .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively separates the product from byproducts. Recrystallization using methanol or ethanol is suitable for further purity enhancement, particularly for removing unreacted indole precursors .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted imidazo[1,5-a]indole derivatives?

  • Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups on the indole ring. For example, substituents at the indole C-3 position direct cyclization toward the imidazo[1,5-a]indole scaffold. Catalysts like In(OTf)₃ enhance selectivity by stabilizing transition states during heterocycle formation . Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals .

Q. What stability challenges arise when handling this compound under varying pH conditions?

  • Methodological Answer : The compound is sensitive to extreme pH due to hydrolysis of the ester group. Stability studies in buffered solutions (pH 3–10) show rapid degradation at pH > 8. Storage at −20°C in anhydrous DMSO or DMF is recommended for long-term preservation .

Q. How can computational methods aid in predicting the bioactivity of imidazo[1,5-a]indole derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., electron-withdrawing substituents) with bioactivity. For example, fluorophore derivatives (e.g., YH-1) exhibit pH-sensitive fluorescence, modeled via TD-DFT to predict excitation/emission wavelengths .

Q. What analytical strategies resolve contradictions in reported spectral data for imidazoindole derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, NOESY) clarify structural ambiguities. For instance, NOESY correlations distinguish between C-7 and C-9 substituted isomers .

Q. How do reaction kinetics vary between one-pot and stepwise syntheses of this compound?

  • Methodological Answer : One-pot syntheses (e.g., MnO₂-mediated oxidation) follow pseudo-first-order kinetics with faster rates due to minimized intermediate isolation. Stepwise methods exhibit biphasic kinetics, where the cyclization step (rate-limiting) is slower than esterification. Activation energies are calculated via Arrhenius plots using DSC data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate
Reactant of Route 2
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methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate

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